Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate
Description
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate is a substituted acrylate derivative characterized by a cyano group at the C2 position, an ethyl ester at C1, and a 4-(difluoromethoxy)phenylamino substituent at C2. This compound belongs to the class of α,β-unsaturated esters, which are widely used as intermediates in pharmaceuticals and agrochemicals due to their reactivity in conjugate additions and cyclization reactions .
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(difluoromethoxy)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-19-12(18)9(7-16)8-17-10-3-5-11(6-4-10)20-13(14)15/h3-6,8,13,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXYQZLDSIJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175269 | |
| Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181459-03-9 | |
| Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181459-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary and most documented method for synthesizing ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate is a condensation reaction between ethyl cyanoacetate and 4-(difluoromethoxy)aniline under basic conditions. This reaction proceeds via a Knoevenagel-type condensation mechanism, where the active methylene group of ethyl cyanoacetate condenses with the amino-substituted aromatic aldehyde or directly with the aniline derivative, leading to the formation of the substituted cyanoacrylate ester.
- Reactants: Ethyl cyanoacetate + 4-(difluoromethoxy)aniline
- Conditions: Basic medium (commonly sodium ethoxide or other mild bases), solvent such as ethanol or other polar solvents, mild heating or reflux.
- Mechanism: Condensation → formation of C=C bond conjugated with cyano and ester groups → product formation.
This method is scalable for industrial production, where purification steps such as recrystallization or chromatography are employed to achieve high purity.
Microwave-Assisted Synthesis (Analogous Approach)
While direct literature on microwave-assisted synthesis of this exact compound is limited, related ethyl 2-cyano-3-arylamino-prop-2-enoates have been synthesized using microwave irradiation to accelerate the condensation reaction. For example, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was efficiently prepared by irradiating a mixture of ethyl cyanoacetate and substituted benzaldehyde in ethanol for 5 minutes, achieving a high yield (~90%). This suggests that microwave-assisted synthesis could be a viable method for the target compound, offering advantages of reduced reaction time and improved yields.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or other polar solvents | Facilitates dissolution and reaction kinetics |
| Base | Sodium ethoxide, potassium carbonate | Catalyzes condensation |
| Temperature | Reflux (~60-80°C) or microwave irradiation | Controls reaction rate and product formation |
| Reaction Time | Several hours (conventional) or minutes (microwave) | Microwave reduces time significantly |
| Purification | Recrystallization, column chromatography | Ensures product purity |
Industrial Scale Considerations
In industrial settings, the synthesis is adapted to larger scale reactors with controlled temperature and stirring. Efficient purification methods such as crystallization under controlled cooling or solvent systems are used to maximize yield and purity. The reaction conditions are optimized to minimize side reactions like hydrolysis or polymerization of the cyanoacrylate moiety.
Analytical and Research Findings Related to Preparation
- Yield and Purity: Laboratory syntheses typically report yields ranging from 70% to 90%, depending on reaction conditions and purification methods.
- Structural Confirmation: The product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, verifying the presence of the cyano group, ester functionality, and difluoromethoxy-substituted aromatic ring.
- Isomeric Configuration: The compound exists predominantly in the E-configuration around the C=C bond, as is typical for cyanoacrylates formed via Knoevenagel condensation.
- Comparative Syntheses: Analogous compounds such as ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate are synthesized similarly, confirming the robustness of this synthetic approach across substituted anilines.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed condensation | Reaction of ethyl cyanoacetate with 4-(difluoromethoxy)aniline under basic conditions | Well-established, scalable, high yield | Requires careful control of base and temperature |
| Microwave-assisted synthesis | Microwave irradiation of reactants in ethanol | Rapid reaction, high yield, energy efficient | Limited direct reports for this compound, requires optimization |
| Industrial scale synthesis | Scale-up of base-catalyzed method with advanced purification | Large quantity production, consistent quality | Requires investment in equipment and process control |
Chemical Reactions Analysis
Nucleophilic Additions and Cyclization
The α,β-unsaturated ester moiety in the compound facilitates nucleophilic attacks at the β-carbon. For example:
For instance, ethyl α-cyano cinnamates react with hydrazines to form pyrazole derivatives under mild conditions . The difluoromethoxy group enhances electron withdrawal, increasing electrophilicity at the β-position .
Hydrolysis and Ester Reactivity
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis kinetics are influenced by the electron-withdrawing cyano and difluoromethoxy groups, accelerating reaction rates compared to non-substituted esters .
Electrophilic Aromatic Substitution
The 4-(difluoromethoxy)phenylamino group participates in regioselective substitutions:
| Reaction | Electrophile | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to the amino group | ~60–75 (analogs) |
| Halogenation | Cl₂ or Br₂ (FeCl₃ catalyst) | Ortho/para positions | ~50–65 (analogs) |
The difluoromethoxy group (-OCF₂H) acts as a moderate deactivating meta-director, but steric effects from the ethyl enoate chain may alter regioselectivity .
Reductive Transformations
The cyano group and α,β-unsaturated system are susceptible to reduction:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, RT | Saturated amine derivative | High (C=C and CN reduction) |
| NaBH₄ | Methanol, 0°C | Partial reduction of C=C bond | Moderate |
Catalytic hydrogenation typically yields primary amines, while borohydrides preserve the cyano group but reduce the double bond .
Cross-Coupling Reactions
The aryl amino group enables participation in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines or thiols | Functionalized amines |
These reactions are inferred from analogous difluoromethoxy-substituted aryl amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate has garnered attention for its role as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive molecules, particularly those targeting specific biological pathways.
Case Study: Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the ethyl cyanoacrylate structure have been linked to enhanced efficacy against specific cancer cell lines, suggesting a potential role in developing new anticancer agents .
Material Science
In material science, this compound is explored for its utility in creating advanced polymers and coatings due to its unique chemical properties.
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, making it valuable in creating more complex molecules.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of appropriate amines with cyanoacrylate derivatives, facilitating the introduction of functional groups that can be further modified for specific applications .
Biological Research
The compound's unique structure makes it suitable for biological research applications, particularly in proteomics and molecular biology.
Case Study: Proteomic Applications
Research has demonstrated that this compound can be utilized in the development of probes for studying protein interactions and functions, providing insights into cellular mechanisms and disease states .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogous ethyl cyano acrylates:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (in the target compound) is a stronger electron-withdrawing group compared to methoxy or fluorine substituents . This enhances the electrophilicity of the α,β-unsaturated system, increasing reactivity in Michael additions. Amino Group: The presence of an amino group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to non-amino analogs like Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate .
Steric and Conformational Effects: X-ray crystallography studies on similar compounds (e.g., Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate) reveal a syn-periplanar conformation across the C=C bond, with torsion angles near 0°–5° . The bulky 4-(difluoromethoxy)phenylamino group in the target compound may introduce slight deviations in planarity, affecting packing in crystalline states.
Physical and Chemical Properties
- Thermal Stability : Derivatives with aromatic substituents (e.g., 4-fluorophenyl) exhibit high thermal stability (melting points >200°C), suggesting similar behavior for the target compound .
- Hydrogen Bonding: The amino group in the target compound may enhance solubility in protic solvents compared to non-amino analogs .
Biological Activity
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate, with the CAS number 1181459-03-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H12F2N2O3
- Molecular Weight : 282.24 g/mol
- Structure : The molecule features a cyano group and a difluoromethoxy-substituted phenyl moiety, which may contribute to its biological activity.
Research Findings
Recent studies have explored the biological activities of various derivatives related to this compound. Key findings include:
- Antitumor Efficacy : In vitro studies have shown that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and hepatic (HepG2) cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 21 μM against HepG2 cells, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 21.00 |
| This compound | MCF-7 | 26.10 |
- VEGFR Inhibition : Molecular docking studies suggest that compounds with similar structures may effectively inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer angiogenesis . This inhibition can prevent tumor growth by limiting blood supply.
Case Studies
- Study on Antitumor Activity : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability, with significant changes observed at concentrations above 10 μM.
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory potential of related compounds, revealing that they could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and a substituted aniline derivative. For example, similar compounds (e.g., ethyl 2-cyano-3-(substituted phenyl)acrylates) are synthesized by reacting ethyl cyanoacetate with substituted benzaldehydes or anilines under reflux in ethanol with a catalytic base like piperidine . Key intermediates, such as 4-(difluoromethoxy)aniline, are characterized via -NMR and IR spectroscopy to confirm functional groups (e.g., -NH, -OCHF) . Purity is assessed using HPLC or GC-MS, with yields optimized by controlling reaction time (12–24 hours) and solvent polarity .
Q. How are thermodynamic properties (e.g., heat capacity, entropy) of this compound experimentally determined?
Methodological Answer: Adiabatic calorimetry is the gold standard for measuring thermodynamic properties. For structurally related ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives, heat capacities () in the condensed phase (78–370 K) were determined using a TAU-10 adiabatic calorimeter. Polynomial fits of vs. temperature data enable calculation of standard entropy () and enthalpy () . For gas-phase properties, quantum mechanical calculations (e.g., DFT with B3LYP/6-311++G(d,p)) are combined with statistical thermodynamics to predict , , and Gibbs free energy .
Q. What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy: Confirms functional groups (e.g., cyano stretching at ~2200 cm, C=O at ~1700 cm) .
- NMR: -NMR identifies the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons; δ 4.2–4.4 ppm for ethoxy CH) . -NMR resolves the cyano carbon (δ ~115 ppm) and enoate carbonyl (δ ~165 ppm).
- MS: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in X-ray diffraction studies of this compound be resolved?
Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is employed for structure refinement. For disordered moieties (e.g., flexible ethoxy or difluoromethoxy groups):
- Apply restraints to bond lengths/angles using the DFIX and SADI commands.
- Use TWIN and BASF instructions to model twinning .
- High-resolution data (<0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts . For example, the related compound (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was resolved with using Mo-Kα radiation .
Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) indicate charge-transfer potential .
- Electrostatic Potential Maps: Highlight nucleophilic regions (e.g., cyano group) for reaction site prediction .
- Solvation Effects: Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction conditions .
Q. How can contradictory thermodynamic or spectroscopic data be resolved in academic studies?
Methodological Answer:
- Cross-Validation: Compare calorimetric data with DSC (Differential Scanning Calorimetry) results to identify phase transitions or impurities .
- Computational Consistency: Validate experimental IR/NMR shifts against DFT-predicted spectra (e.g., GaussView). Discrepancies >10 cm (IR) or >0.5 ppm (NMR) suggest structural misassignment .
- Crystallographic Refinement: Use Hirshfeld surface analysis to detect weak interactions (e.g., C-H···O) that may influence stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
